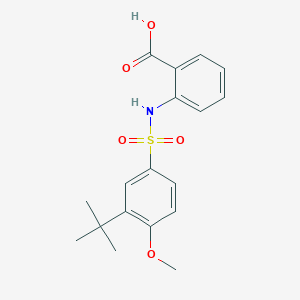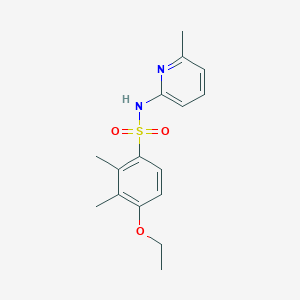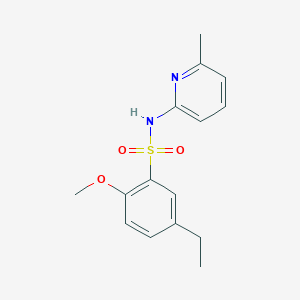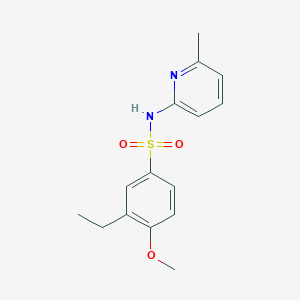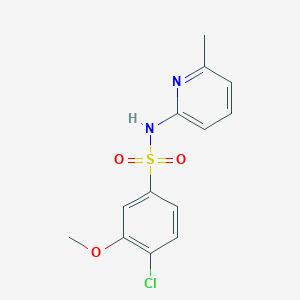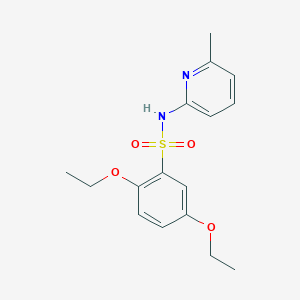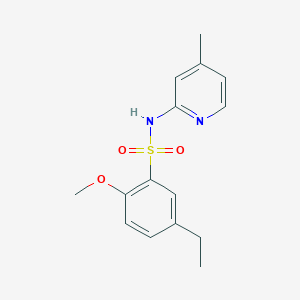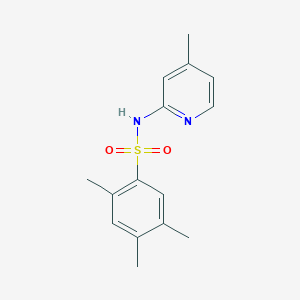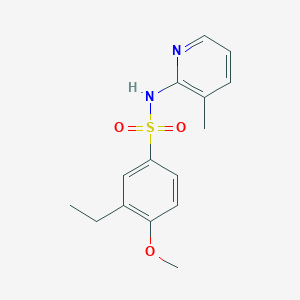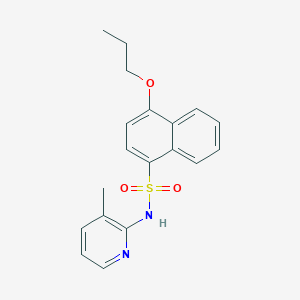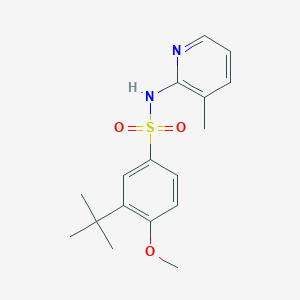![molecular formula C17H25N3O4S B497987 2,5-diethoxy-N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzenesulfonamide CAS No. 898640-81-8](/img/structure/B497987.png)
2,5-diethoxy-N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-diethoxy-N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzenesulfonamide, also known as Ro 20-1724, is a compound that has been extensively studied for its potential as a therapeutic drug in various medical fields. This compound is a selective inhibitor of cyclic adenosine monophosphate (cAMP) phosphodiesterase, which plays a crucial role in regulating intracellular signaling pathways.
Mecanismo De Acción
2,5-diethoxy-N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzenesulfonamide 20-1724 selectively inhibits cAMP phosphodiesterase, which leads to an increase in intracellular cAMP levels. This increase in cAMP levels activates protein kinase A (PKA) and exchange protein directly activated by cAMP (EPAC), which play crucial roles in regulating intracellular signaling pathways. The activation of PKA and EPAC leads to various downstream effects, including the relaxation of smooth muscle cells, the inhibition of platelet aggregation, and the modulation of immune responses.
Biochemical and Physiological Effects:
2,5-diethoxy-N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzenesulfonamide 20-1724 has been shown to have various biochemical and physiological effects, including the relaxation of smooth muscle cells, the inhibition of platelet aggregation, and the modulation of immune responses. In cardiovascular diseases, 2,5-diethoxy-N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzenesulfonamide 20-1724 has been shown to improve myocardial function and reduce ischemic injury. In respiratory diseases, 2,5-diethoxy-N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzenesulfonamide 20-1724 has been shown to improve airway smooth muscle relaxation and reduce airway hyperresponsiveness. In neurological disorders, 2,5-diethoxy-N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzenesulfonamide 20-1724 has been shown to improve cognitive function and reduce neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,5-diethoxy-N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzenesulfonamide 20-1724 has several advantages for lab experiments, including its high selectivity for cAMP phosphodiesterase and its ability to modulate intracellular signaling pathways. However, 2,5-diethoxy-N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzenesulfonamide 20-1724 also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
2,5-diethoxy-N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzenesulfonamide 20-1724 has several potential future directions, including its use as a therapeutic drug in various medical fields and its use as a tool in basic research to study intracellular signaling pathways. In addition, further studies are needed to elucidate the potential side effects and toxicity of 2,5-diethoxy-N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzenesulfonamide 20-1724, as well as its pharmacokinetics and pharmacodynamics in vivo. Furthermore, the development of new analogs of 2,5-diethoxy-N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzenesulfonamide 20-1724 with improved solubility and selectivity may lead to the discovery of more effective therapeutic drugs.
Métodos De Síntesis
2,5-diethoxy-N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzenesulfonamide 20-1724 can be synthesized through a multi-step process involving the reaction of 2,5-diethoxyaniline with 4-methylbenzenesulfonyl chloride, followed by the reaction with 1-(3-chloropropyl)imidazole. The final product is obtained through a purification process, which involves recrystallization in ethanol.
Aplicaciones Científicas De Investigación
2,5-diethoxy-N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzenesulfonamide 20-1724 has been extensively studied for its potential therapeutic applications in various medical fields, including cardiovascular diseases, respiratory diseases, and neurological disorders. In cardiovascular diseases, 2,5-diethoxy-N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzenesulfonamide 20-1724 has been shown to improve myocardial function and reduce ischemic injury. In respiratory diseases, 2,5-diethoxy-N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzenesulfonamide 20-1724 has been shown to improve airway smooth muscle relaxation and reduce airway hyperresponsiveness. In neurological disorders, 2,5-diethoxy-N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzenesulfonamide 20-1724 has been shown to improve cognitive function and reduce neuroinflammation.
Propiedades
IUPAC Name |
2,5-diethoxy-N-(3-imidazol-1-ylpropyl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c1-4-23-15-12-17(16(24-5-2)11-14(15)3)25(21,22)19-7-6-9-20-10-8-18-13-20/h8,10-13,19H,4-7,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZKBMKBCKIDLW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NCCCN2C=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-diethoxy-N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

